molecular formula C19H15N5O B3734896 2-(4-methylanilino)-5-pyridin-3-yl-3H-pyrido[2,3-d]pyrimidin-4-one

2-(4-methylanilino)-5-pyridin-3-yl-3H-pyrido[2,3-d]pyrimidin-4-one

Cat. No.: B3734896
M. Wt: 329.4 g/mol
InChI Key: FTEHYDFZZASDRF-UHFFFAOYSA-N
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Description

2-(4-methylanilino)-5-pyridin-3-yl-3H-pyrido[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The structure of this compound includes a pyridine ring fused to a pyrimidine ring, with an aniline derivative attached to the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylanilino)-5-pyridin-3-yl-3H-pyrido[2,3-d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylaniline with a pyridine derivative, followed by cyclization to form the pyrido[2,3-d]pyrimidine core. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(4-methylanilino)-5-pyridin-3-yl-3H-pyrido[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-(4-methylanilino)-5-pyridin-3-yl-3H-pyrido[2,3-d]pyrimidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(4-methylanilino)-5-pyridin-3-yl-3H-pyrido[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methylanilino)-5-pyridin-3-yl-3H-pyrido[2,3-d]pyrimidin-4-one is unique due to its specific structural features, which confer distinct biological activities and potential therapeutic applications. Its combination of a pyridine ring with a pyrimidine ring and an aniline derivative makes it a valuable compound for research and development in various fields .

Properties

IUPAC Name

2-(4-methylanilino)-5-pyridin-3-yl-3H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O/c1-12-4-6-14(7-5-12)22-19-23-17-16(18(25)24-19)15(8-10-21-17)13-3-2-9-20-11-13/h2-11H,1H3,(H2,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTEHYDFZZASDRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC3=NC=CC(=C3C(=O)N2)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-methylanilino)-5-pyridin-3-yl-3H-pyrido[2,3-d]pyrimidin-4-one
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2-(4-methylanilino)-5-pyridin-3-yl-3H-pyrido[2,3-d]pyrimidin-4-one
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2-(4-methylanilino)-5-pyridin-3-yl-3H-pyrido[2,3-d]pyrimidin-4-one
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2-(4-methylanilino)-5-pyridin-3-yl-3H-pyrido[2,3-d]pyrimidin-4-one
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2-(4-methylanilino)-5-pyridin-3-yl-3H-pyrido[2,3-d]pyrimidin-4-one
Reactant of Route 6
2-(4-methylanilino)-5-pyridin-3-yl-3H-pyrido[2,3-d]pyrimidin-4-one

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